molecular formula C16H24IN3O B13770640 Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide CAS No. 73664-09-2

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide

Cat. No.: B13770640
CAS No.: 73664-09-2
M. Wt: 401.29 g/mol
InChI Key: XHHBFYYZSZCAEA-UHFFFAOYSA-M
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Description

Diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide is a chemical compound with a complex structure that includes a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the ethyl and methyl groups. The final step involves the formation of the azanium iodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium iodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives and azanium salts. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

Overview of Biological Activity

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds (QACs) often exhibit a range of biological activities, including antimicrobial, antiviral, and antifungal properties. These compounds can interact with cell membranes due to their amphiphilic nature, leading to disruption of membrane integrity and function.

Potential Biological Activities

  • Antimicrobial Activity :
    • Many QACs demonstrate significant antimicrobial properties against bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis.
    • Studies have shown that QACs can be effective against both Gram-positive and Gram-negative bacteria.
  • Antiviral Properties :
    • Some quaternary ammonium compounds have been studied for their antiviral effects, particularly against enveloped viruses. The mechanism often involves interference with viral entry into host cells.
  • Cytotoxic Effects :
    • Certain QACs exhibit cytotoxicity towards cancer cells. This activity may be linked to apoptosis induction or disruption of cellular signaling pathways.
  • Neuroprotective Effects :
    • Compounds similar to this compound may also show neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntiviral ActivityCytotoxicityNeuroprotective Effects
This compoundTBDTBDTBDTBD
Hexamethonium dibromideModerateNoneLowNone
NiclosamideHighModerateHighLow

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related quaternary ammonium compounds provides insight into potential applications:

  • Antimicrobial Efficacy :
    • A study demonstrated that certain QACs could effectively reduce biofilm formation in pathogenic bacteria, suggesting their utility in clinical settings for infection control.
  • Mechanisms of Action :
    • Research indicates that the mechanism of action for many QACs involves disruption of lipid bilayers in microbial membranes, leading to increased permeability and eventual cell death.
  • Therapeutic Applications :
    • Compounds with similar structures have been investigated for use in topical antiseptics and disinfectants due to their broad-spectrum antimicrobial activity.

Properties

CAS No.

73664-09-2

Molecular Formula

C16H24IN3O

Molecular Weight

401.29 g/mol

IUPAC Name

diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium;iodide

InChI

InChI=1S/C16H24N3O.HI/c1-5-19(4,6-2)12-11-18-16(20)15-10-8-7-9-14(15)13(3)17-18;/h7-10H,5-6,11-12H2,1-4H3;1H/q+1;/p-1

InChI Key

XHHBFYYZSZCAEA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCN1C(=O)C2=CC=CC=C2C(=N1)C.[I-]

Origin of Product

United States

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